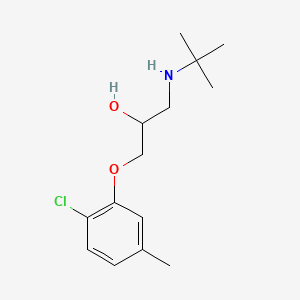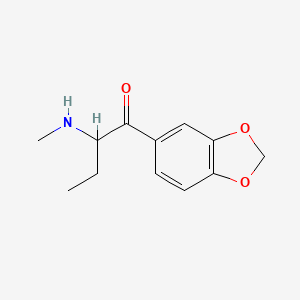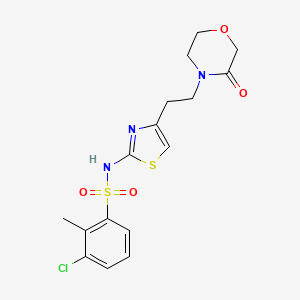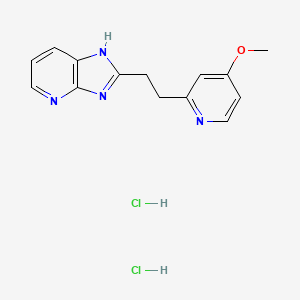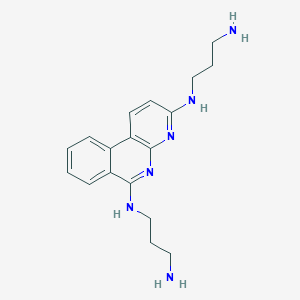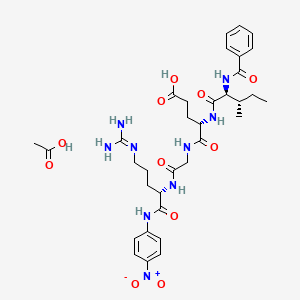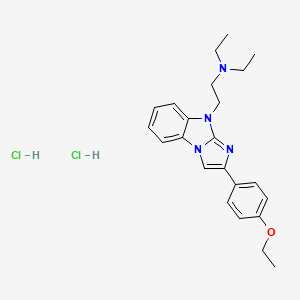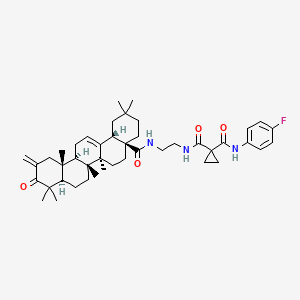
CAY10735
Overview
Description
CAY10735 is a synthetic compound known for its anticancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including melanoma, breast, pancreatic, and lung cancer cells . The compound is formally named N-[2-[[[1-[[(4-fluorophenyl)amino]carbonyl]cyclopropyl]carbonyl]amino]ethyl]-2-methylene-3-oxo-olean-12-en-28-amide and has a molecular formula of C44H60FN3O4 .
Mechanism of Action
Target of Action
The primary targets of CAY10735 are melanoma and breast, pancreatic, and lung cancer cell lines . It inhibits the proliferation of these cells in a concentration-dependent manner .
Mode of Action
This compound interacts with its targets by inhibiting their proliferation . It also inhibits the migration of and the epithelial-to-mesenchymal transition (EMT) in A375 and B16/F10 melanoma cells in vitro in a concentration-dependent manner .
Biochemical Pathways
It is known that the compound increases the production of reactive oxygen species (ros) in a375 and b16/f10 cells in a concentration-dependent manner . This suggests that this compound may affect pathways related to oxidative stress.
Pharmacokinetics
The compound is known to be soluble in chloroform and ethanol , which may influence its absorption and distribution in the body.
Result of Action
This compound reduces the viability of spheroid A375 and B16/F10 cells . It also increases the production of reactive oxygen species (ROS) in these cells in a concentration-dependent manner . In animal models, this compound has been shown to reduce tumor growth in B16/F10 melanoma and Lewis lung carcinoma mouse models and an A375 mouse xenograft model .
Biochemical Analysis
Biochemical Properties
CAY10735 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It inhibits migration of and the epithelial-to-mesenchymal transition (EMT) in A375 and B16/F10 melanoma cells in vitro in a concentration-dependent manner .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It reduces the viability of spheroid A375 and B16/F10 cells and increases production of reactive oxygen species (ROS) in these cells in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
The synthesis of CAY10735 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the cyclization of a precursor molecule to form the olean-12-en-28-amide core.
Functional group introduction: The introduction of the 4-fluorophenyl group and other functional groups is achieved through a series of reactions, including amide bond formation and cyclopropyl group introduction.
Chemical Reactions Analysis
CAY10735 undergoes several types of chemical reactions:
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CAY10735 has several scientific research applications:
Cancer Research: It is primarily used in cancer research due to its ability to inhibit the proliferation of various cancer cell lines and reduce tumor growth in animal models.
Cell Migration and Metastasis Studies: The compound inhibits cell migration and the epithelial-to-mesenchymal transition (EMT), making it useful for studying cancer metastasis.
Reactive Oxygen Species Studies: This compound increases the production of ROS, making it a valuable tool for studying oxidative stress and its effects on cancer cells.
Comparison with Similar Compounds
CAY10735 is unique compared to other anticancer compounds due to its specific structure and mechanisms of action. Similar compounds include:
Oleanolic Acid Derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Fluorophenyl-Containing Compounds: Compounds with a fluorophenyl group may have similar anticancer properties but differ in their overall structure and specific activities.
This compound stands out due to its combination of a cyclopropyl group, fluorophenyl group, and olean-12-en-28-amide core, which contribute to its unique anticancer properties.
Properties
IUPAC Name |
1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H60FN3O4/c1-27-25-40(6)32(39(4,5)34(27)49)15-16-42(8)33(40)14-13-30-31-26-38(2,3)17-19-43(31,20-18-41(30,42)7)35(50)46-23-24-47-36(51)44(21-22-44)37(52)48-29-11-9-28(45)10-12-29/h9-13,31-33H,1,14-26H2,2-8H3,(H,46,50)(H,47,51)(H,48,52)/t31-,32-,33+,40-,41+,42+,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKCNAYWPGAXOU-LBWRYPOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C)(CC(=C)C(=O)C3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H60FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)

